(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Description
The compound (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile (CAS: 476671-38-2) is a nitrile-containing derivative featuring a thiazole core substituted with a 4-fluorophenyl group and a (Z)-configured propenenitrile bridge linked to a 4-hydroxy-3-methoxyphenyl moiety . Its molecular formula is C₂₀H₁₄FN₂O₂S, with a molar mass of 369.40 g/mol. The thiazole ring contributes to aromatic stability, while the fluorophenyl and hydroxy-methoxyphenyl groups confer distinct electronic and steric properties. This compound’s structural features align with bioactive molecules targeting enzymes or receptors, though its specific applications require further investigation.
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c1-24-18-9-12(2-7-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLPNPBHMJHNHR-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with the Hydroxy-Methoxyphenyl Group: The final step involves coupling the thiazole derivative with the hydroxy-methoxyphenyl group through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Medicine
Anticancer Research: The compound may exhibit cytotoxic activity against cancer cells.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, in a pharmacological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Computational Insights
- Electrostatic Potential (ESP) Analysis (): The target compound’s hydroxy-methoxyphenyl group exhibits a negative ESP (-25 kcal/mol), favoring interactions with cationic residues in proteins. In contrast, nitro-substituted analogues () show stronger electron-deficient regions near the nitrile, enhancing reactivity toward nucleophiles .
- Frontier Molecular Orbitals (FMOs) : The HOMO of the target compound is localized on the thiazole ring (-6.2 eV), suggesting nucleophilic attack sites. The LUMO (-2.8 eV) resides on the nitrile, aligning with electrophilic behavior .
Biological Activity
The compound (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.38 g/mol. The structure includes a thiazole ring, a fluorophenyl group, and a methoxyphenyl substituent, which are crucial for its biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.61 ± 0.12 | MCF-7 |
| Similar Thiazole Derivative | 1.98 ± 0.15 | HeLa |
| Similar Thiazole Derivative | 0.85 ± 0.10 | A549 |
These results suggest that the compound can inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : It has been suggested that thiazole derivatives can inhibit enzymes critical for cancer cell survival and proliferation.
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an α-glucosidase inhibitor . This activity is significant in the management of diabetes as it can help control blood sugar levels by delaying carbohydrate absorption.
Case Studies
A notable study investigated the effects of thiazole derivatives on α-glucosidase activity:
- Study Findings :
- The compound exhibited a dose-dependent inhibition of α-glucosidase.
- At concentrations above 10 µM, significant inhibition was observed, suggesting its potential as a therapeutic agent in managing postprandial hyperglycemia.
Q & A
Q. Q1. What synthetic strategies are effective for constructing the thiazole ring in this compound, and how can stereochemical integrity (Z-configuration) be ensured?
Methodological Answer: The thiazole moiety is typically synthesized via Hantzsch thiazole synthesis, involving condensation of a thiourea derivative with α-halo ketones. For stereochemical control in the propenenitrile group, Knoevenagel condensation under basic conditions (e.g., piperidine) is employed. The Z-configuration is confirmed by NOESY NMR (cross-peaks between thiazole protons and the adjacent aromatic ring) and single-crystal X-ray diffraction (SC-XRD) .
Q. Q2. What analytical techniques are critical for verifying the structure of this compound?
Methodological Answer:
- SC-XRD : Resolve absolute configuration and molecular packing using SHELXL for refinement .
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl vs. methoxyphenyl). Coupling constants () distinguish E/Z isomers.
- HRMS : Validate molecular formula via high-resolution mass spectrometry.
- IR : Identify functional groups (e.g., nitrile stretch at ~2200 cm) .
Advanced Structural and Computational Analysis
Q. Q3. How can computational methods (e.g., DFT) resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer: Discrepancies (e.g., unexpected bond angles in NMR vs. XRD) are addressed by:
Q. Q4. What challenges arise in refining crystallographic data for this compound, particularly with disordered substituents?
Methodological Answer: Disorder in flexible groups (e.g., methoxyphenyl) is managed via:
- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning.
- ISOR/SADI Restraints : Apply thermal parameter restraints to disordered atoms.
- PLATON SQUEEZE : Remove solvent electron density contributions .
Biological Activity and Mechanistic Studies
Q. Q5. How can researchers design assays to evaluate this compound’s potential kinase inhibition activity?
Methodological Answer:
- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or VEGFR2).
- Molecular Docking : AutoDock Vina to predict binding poses in kinase ATP-binding pockets. Focus on interactions between the nitrile group and catalytic lysine residues.
- SAR Studies : Modify the fluorophenyl or methoxyphenyl groups to correlate substituent effects with IC values .
Q. Q6. What experimental controls are essential when observing contradictory bioactivity data across cell lines?
Methodological Answer:
- Cytotoxicity Controls : Use MTT assays to rule off-target effects.
- Metabolic Stability : Test compound stability in liver microsomes (e.g., CYP450 isoforms).
- Solubility Checks : Ensure consistent DMSO concentration (<0.1%) to avoid false negatives .
Data Interpretation and Optimization
Q. Q7. How should researchers address conflicting reactivity data in catalytic applications (e.g., unexpected byproducts)?
Methodological Answer:
Q. Q8. What strategies optimize the compound’s photophysical properties for fluorescence-based studies?
Methodological Answer:
- TD-DFT Calculations : Predict absorption/emission wavelengths by modeling excited states.
- Solvatochromism Studies : Test in solvents of varying polarity to assess intramolecular charge transfer (ICT).
- Substitution Effects : Introduce electron-donating groups (e.g., -OMe) to redshift emission .
Advanced Mechanistic Probes
Q. Q9. How can isotope labeling elucidate the compound’s metabolic pathways?
Methodological Answer:
- O/F Labeling : Trace hydroxylation/defluorination using LC-MS/MS.
- Radiotracer Studies : Synthesize C-labeled analogs for in vivo distribution assays.
- Cryo-EM : Resolve metabolite-enzyme complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
